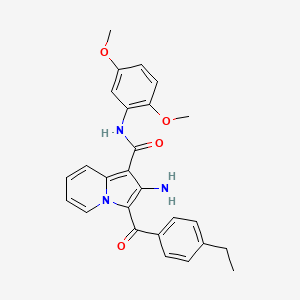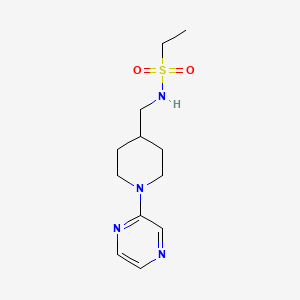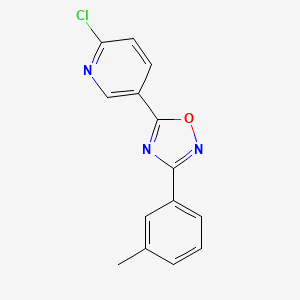
2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine" is a derivative of pyridine and oxadiazole, which are heterocyclic compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of chloro, methyl, and oxadiazole functional groups.
Synthesis Analysis
The synthesis of related oxadiazole derivatives has been reported in several studies. For instance, compounds with the oxadiazole moiety have been synthesized using a linear strategy involving chloroacetyl chloride and phosphoryl oxychloride to yield chloromethyl-oxadiazolyl-pyridine intermediates, which are then treated with amines to produce amine derivatives . Similarly, the synthesis of oxadiazole derivatives containing a chloropyridinyl-methyl moiety has been achieved through the reaction of 2-chloropyridine-5-acetie acid hydrazide with aroyl isothiocyanates, followed by cyclization .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been characterized using various spectroscopic techniques, including X-ray diffraction analysis, which provides unambiguous structural assignments . The molecular orbital calculations correlate well with the absorption properties of the compounds, indicating the influence of substituents on the oxadiazole ring .
Chemical Reactions Analysis
The oxadiazole ring in the compound is reactive and can participate in various chemical reactions. For example, the chloromethyl group in similar structures has been used to react with different amines to produce novel amine derivatives . The reactivity of the oxadiazole ring is also influenced by the substituents on the benzene and pyridine moieties, which can affect the overall chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's optical properties, such as absorption and emission maxima . The intermolecular interactions, including hydrogen bonding and π-π stacking, play a significant role in the crystal packing and polymorphism of these compounds, which can impact their physical properties .
Scientific Research Applications
Antitubercular Activity
Oxadiazole derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. The structural modification of isoniazid (INH) with oxadiazole derivatives resulted in compounds showing significant antitubercular activity. For instance, certain hydrazinecarboxamide and oxadiazole derivatives displayed in vitro efficacy comparable to INH against M. tuberculosis, with some compounds showing significant activity against INH-resistant non-tuberculous mycobacteria (Asif, 2014).
Therapeutic Potential
The 1,3,4-oxadiazole ring, as a part of oxadiazole derivatives, has been highlighted for its effective binding with different enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has extensively focused on developing 1,3,4-oxadiazole-based compounds for treating various ailments due to their therapeutic potency across anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory domains (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Coumarin and oxadiazole derivatives exhibit a wide range of pharmacological activities, which can be further modified to synthesize more effective and potent drugs. These derivatives have shown anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, and anti-inflammatory activities among others. The versatility in biological activities underscores the potential of oxadiazole derivatives in drug development (Jalhan et al., 2017).
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-3-2-4-10(7-9)13-17-14(19-18-13)11-5-6-12(15)16-8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNRSJURNBOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

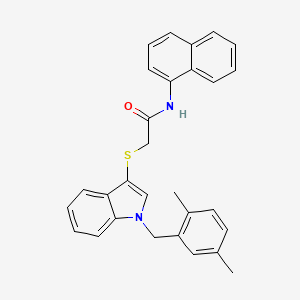
![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)
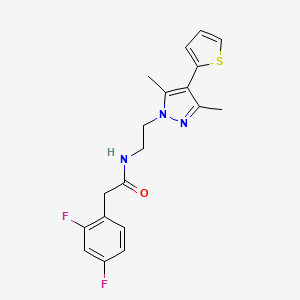
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)
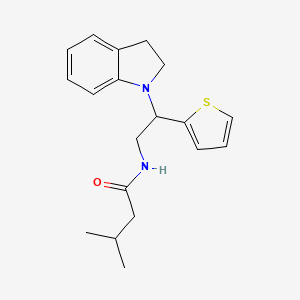
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)
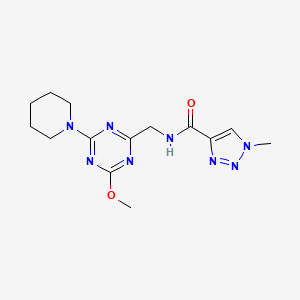
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
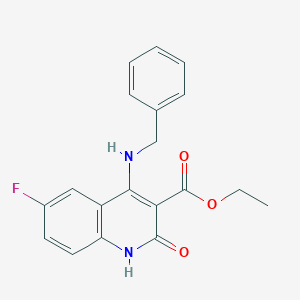
![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)
